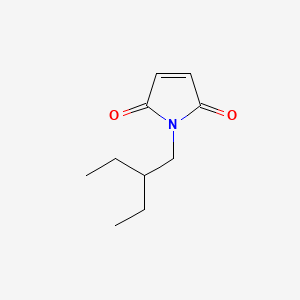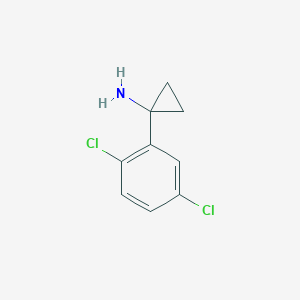amine](/img/structure/B11742395.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl](2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-pyrazol-3-yl)methylamine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 3-position, linked to a 2-methylpropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-methylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Applications De Recherche Scientifique
(1-ethyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-ethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
- **1-methyl-1H-pyrazol-3-yl)methyl](2-methylpropyl)amine
- **1-ethyl-1H-pyrazol-5-yl)methyl](2-methylpropyl)amine
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-13-6-5-10(12-13)8-11-7-9(2)3/h5-6,9,11H,4,7-8H2,1-3H3 |
Clé InChI |
HWVUDQXGUNMMJQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11742324.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742331.png)
amine](/img/structure/B11742341.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11742350.png)
![1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![1-[diethoxy(1H-pyrrol-1-yl)silyl]-1H-pyrrole](/img/structure/B11742363.png)
amine](/img/structure/B11742373.png)


![Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-](/img/structure/B11742387.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742388.png)
